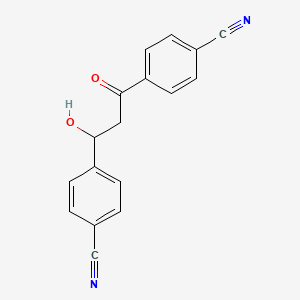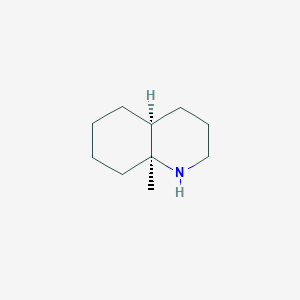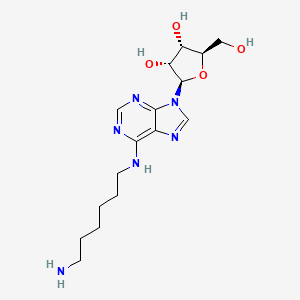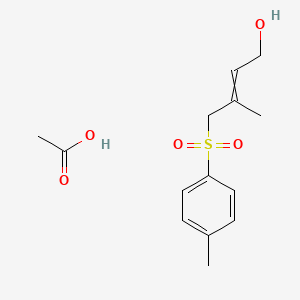![molecular formula C12H10O5S B14615126 2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid CAS No. 58213-20-0](/img/structure/B14615126.png)
2',3'-Dihydroxy[1,1'-biphenyl]-2-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dihydroxy[1,1’-biphenyl]-2-sulfonic acid is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two hydroxyl groups and a sulfonic acid group attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dihydroxy[1,1’-biphenyl]-2-sulfonic acid can be achieved through several methods. One common approach involves the sulfonation of 2’,3’-dihydroxybiphenyl using sulfuric acid or chlorosulfonic acid under controlled conditions. The reaction typically requires careful temperature control and the use of appropriate solvents to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 2’,3’-Dihydroxy[1,1’-biphenyl]-2-sulfonic acid may involve large-scale sulfonation processes. These processes are designed to optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient and cost-effective production. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2’,3’-Dihydroxy[1,1’-biphenyl]-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroxybiphenyl derivatives with different oxidation states.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of sulfonate esters or other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various dihydroxybiphenyl derivatives. Substitution reactions can lead to the formation of sulfonate esters or other substituted compounds.
Aplicaciones Científicas De Investigación
2’,3’-Dihydroxy[1,1’-biphenyl]-2-sulfonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2’,3’-Dihydroxy[1,1’-biphenyl]-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups play a crucial role in these interactions, allowing the compound to participate in various biochemical processes. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting their activity and function.
Comparación Con Compuestos Similares
2’,3’-Dihydroxy[1,1’-biphenyl]-2-sulfonic acid can be compared with other similar compounds, such as:
2,2’-Dihydroxy[1,1’-biphenyl]-3-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonic acid group, leading to different chemical properties and reactivity.
4,4’-Dihydroxy[1,1’-biphenyl]-3,3’-dicarboxylic acid:
2,3,4,5,6-Pentahydroxybenzoic acid: This compound has multiple hydroxyl groups, making it highly reactive and suitable for different types of chemical reactions.
Propiedades
Número CAS |
58213-20-0 |
|---|---|
Fórmula molecular |
C12H10O5S |
Peso molecular |
266.27 g/mol |
Nombre IUPAC |
2-(2,3-dihydroxyphenyl)benzenesulfonic acid |
InChI |
InChI=1S/C12H10O5S/c13-10-6-3-5-9(12(10)14)8-4-1-2-7-11(8)18(15,16)17/h1-7,13-14H,(H,15,16,17) |
Clave InChI |
BEZQYOARLWVARZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


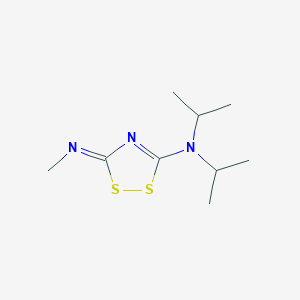
![2-[3-(Dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one](/img/structure/B14615061.png)
![1-Bromo-2-[chloro(fluoro)methoxy]-1,2,3,3-tetrafluorocyclopropane](/img/structure/B14615065.png)

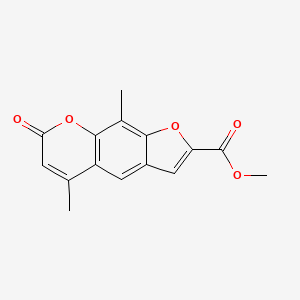
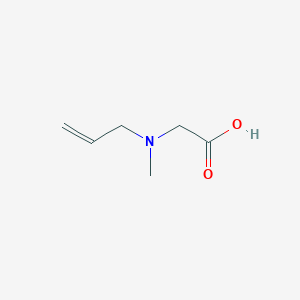
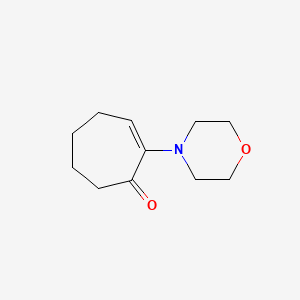
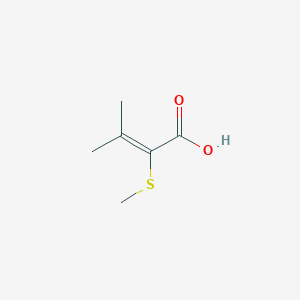
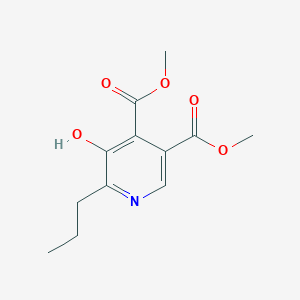
![Diethyl [chloro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14615098.png)
